molecular formula C24H26FNO5 B1673067 (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate CAS No. 1404307-42-1

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Cat. No.: B1673067
CAS No.: 1404307-42-1
M. Wt: 427.5 g/mol
InChI Key: PXRGAWZIQZMHTH-PFKOEMKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). This compound is primarily used in scientific research for its antihyperglycemic effects, making it a valuable tool in the study of diabetes and related metabolic disorders .

Properties

CAS No.

1404307-42-1

Molecular Formula

C24H26FNO5

Molecular Weight

427.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/2C24H26FNO5.H2O/c2*25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24;/h2*1-7,11,15,19,21-24,27-30H,8-10,12H2;1H2/t2*19-,21-,22+,23-,24-;/m11./s1

InChI Key

PXRGAWZIQZMHTH-PFKOEMKTSA-N

SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O.C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O.O

Isomeric SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-39933673;  JNJ39933673;  JNJ 39933673;  JNJ-39933673 hemihydrate;  TA 1887;  TA-1887.

Origin of Product

United States

Preparation Methods

The synthesis of (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound crystallizes in the centrosymmetric space group P2/m, with the asymmetric unit containing two crystallographically independent difluorodiol half-molecules. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.

    Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.

    Medicine: Explored for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the development of new antihyperglycemic agents.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate involves the inhibition of SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, the compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial in managing hyperglycemia in diabetic patients .

Comparison with Similar Compounds

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is unique among SGLT2 inhibitors due to its high potency and selectivity. Similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Reactant of Route 2
(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

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